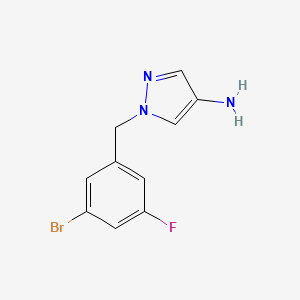![molecular formula C16H15ClN2O3 B13552782 [(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13552782.png)
[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a 2,4-dimethylphenyl group, a carbamoyl group, and a 2-chloropyridine-4-carboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Carbamoyl Intermediate: The reaction between 2,4-dimethylphenyl isocyanate and an appropriate alcohol to form the carbamoyl intermediate.
Coupling with 2-Chloropyridine-4-carboxylic Acid: The carbamoyl intermediate is then coupled with 2-chloropyridine-4-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反应分析
Types of Reactions
[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of [(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
相似化合物的比较
[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate can be compared with other carbamate derivatives and pyridine-containing compounds:
Similar Compounds: Examples include [(2,4-Dimethylphenyl)carbamoyl]methyl 2-bromopyridine-4-carboxylate and [(2,4-Dimethylphenyl)carbamoyl]methyl 2-fluoropyridine-4-carboxylate.
属性
分子式 |
C16H15ClN2O3 |
|---|---|
分子量 |
318.75 g/mol |
IUPAC 名称 |
[2-(2,4-dimethylanilino)-2-oxoethyl] 2-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C16H15ClN2O3/c1-10-3-4-13(11(2)7-10)19-15(20)9-22-16(21)12-5-6-18-14(17)8-12/h3-8H,9H2,1-2H3,(H,19,20) |
InChI 键 |
KNGQGPVEFZOMFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=NC=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


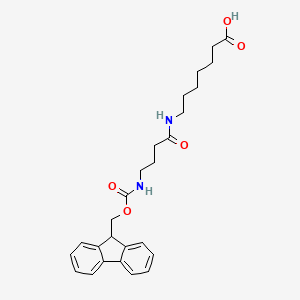
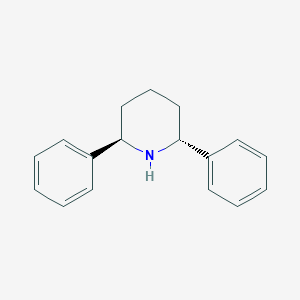
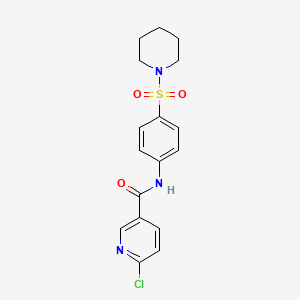
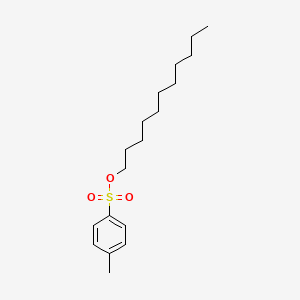



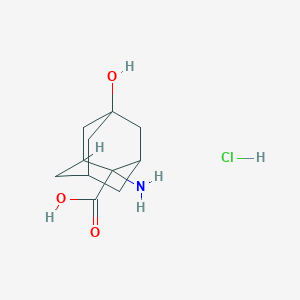
![4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B13552771.png)
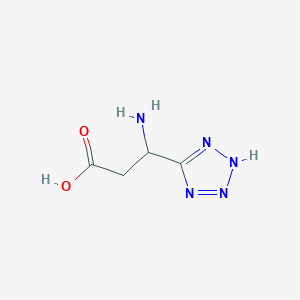
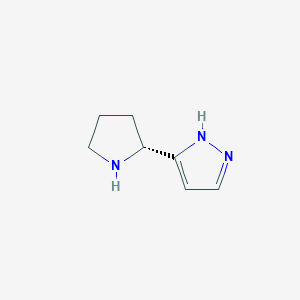
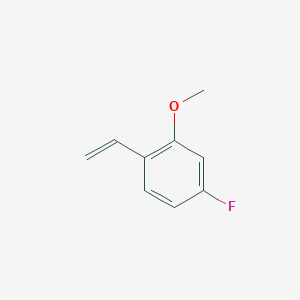
![3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride](/img/structure/B13552809.png)
